molecular formula C28H40O2 B083382 2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one CAS No. 14328-90-6

2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B083382
CAS RN: 14328-90-6
M. Wt: 408.6 g/mol
InChI Key: OADJWLVAMWFSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one, commonly known as DIBO, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. DIBO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 540.81 g/mol.

Mechanism Of Action

The mechanism of action of DIBO is not fully understood. However, it has been suggested that DIBO inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. DIBO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

DIBO has been found to have both biochemical and physiological effects. Biochemically, DIBO has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. Physiologically, DIBO has been found to reduce inflammation and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DIBO in lab experiments is its high potency and specificity. DIBO has been shown to have a strong inhibitory effect on COX-2 and iNOS, making it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using DIBO is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on DIBO. One area of interest is the development of DIBO derivatives with improved solubility and potency. Another area of interest is the investigation of DIBO's potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of DIBO and its effects on various signaling pathways involved in disease progression.
Conclusion:
In conclusion, DIBO is a synthetic compound that has shown great potential for various applications in the scientific community. Its high potency and specificity make it a valuable tool for studying the role of certain enzymes and signaling pathways in disease progression. Further research is needed to fully understand the mechanism of action of DIBO and its potential as a therapeutic agent for various diseases.

Synthesis Methods

DIBO can be synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with 3,5-ditert-butyl-4-hydroxycyclohexa-2,5-dien-1-one in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure DIBO.

Scientific Research Applications

DIBO has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antibacterial properties. DIBO has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, DIBO has been found to have antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

properties

CAS RN

14328-90-6

Product Name

2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one

Molecular Formula

C28H40O2

Molecular Weight

408.6 g/mol

IUPAC Name

2,4-ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H40O2/c1-25(2,3)18-15-19(23(29)22(16-18)28(10,11)12)17-13-20(26(4,5)6)24(30)21(14-17)27(7,8)9/h13-16H,1-12H3

InChI Key

OADJWLVAMWFSFN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)C(=C1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)C(=C1)C(C)(C)C

synonyms

2,4-Di-tert-butyl-6-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-cyclohexadien-1-one

Origin of Product

United States

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